molecular formula C9H12ClNO B3422092 2-(2-Chlorophenyl)-2-methoxyethanamine CAS No. 24065-45-0

2-(2-Chlorophenyl)-2-methoxyethanamine

Cat. No.: B3422092
CAS No.: 24065-45-0
M. Wt: 185.65 g/mol
InChI Key: NJGUSHCDBDFDQN-UHFFFAOYSA-N
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Description

The compound “2-(2-Chlorophenyl)-2-methoxyethanamine” is an organic compound that contains a methoxy group (-OCH3) and an amino group (-NH2) attached to the same carbon atom, and a chlorophenyl group attached to the same carbon atom. This type of structure is found in a variety of organic compounds, many of which have biological activity .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to show the typical features of organic compounds with aromatic, ether, and amine functional groups . The presence of the chlorophenyl group would introduce a degree of polarity to the molecule, while the ether and amine groups could participate in hydrogen bonding and other intermolecular interactions.


Chemical Reactions Analysis

Again, while specific reactions of “this compound” are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the amine group can participate in acid-base reactions, and can also act as a nucleophile in reactions with electrophiles . The ether group is generally quite stable, but can be cleaved under acidic conditions. The chlorophenyl group can undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be typical of an organic compound with aromatic, ether, and amine functional groups. It would likely be a solid or liquid at room temperature, with a melting point and boiling point dependent on the specifics of its molecular structure .

Safety and Hazards

As with any chemical compound, handling “2-(2-Chlorophenyl)-2-methoxyethanamine” would require appropriate safety precautions. In general, compounds with similar structures can be irritants and may be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

Given the lack of specific information on “2-(2-Chlorophenyl)-2-methoxyethanamine”, future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as any potential biological activity. Compounds with similar structures have shown a wide range of biological activities, suggesting that “this compound” could also have interesting biological properties .

Properties

IUPAC Name

2-(2-chlorophenyl)-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGUSHCDBDFDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292839
Record name 2-Chloro-β-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24065-45-0
Record name 2-Chloro-β-methoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24065-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-β-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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